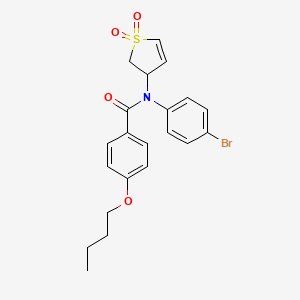

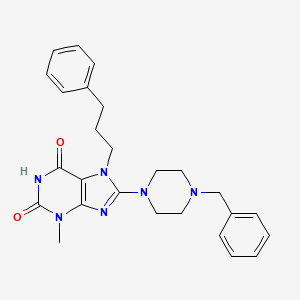

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolizines are a class of heterocyclic compounds that have garnered interest due to their presence in natural products and potential pharmaceutical applications. The compound "2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde" is a functionalized indolizine derivative, which is part of this broader class of compounds. The indolizine core structure is characterized by a nine-membered ring containing nitrogen and carbon atoms, which can be further modified to introduce various substituents that alter its chemical and physical properties.

Synthesis Analysis

The synthesis of indolizine derivatives, including those with a pyridine moiety, has been explored through various methodologies. One approach involves the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with methyl ketones, leading to the formation of 3-(pyridin-2-yl)indolizine skeletons . Another method described is the one-step synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides, which provides a straightforward and efficient route to functionalized indolizines . Additionally, a sequential Sonogashira coupling followed by intramolecular alkyne-carbonyl metathesis has been used to construct benzo-fused indolizines .

Molecular Structure Analysis

The molecular structure of indolizine derivatives is characterized by the presence of a fused pyridine ring, which can influence the electronic and steric properties of the molecule. The acyl substituent at the C5 position, as seen in some benzo-fused indolizines, is a unique feature that is not easily introduced by other synthetic methods . The presence of various substituents, such as alkoxycarbonyl, cyano, or carbamoyl groups, can further modify the indolizine core and affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indolizine derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and application in synthesis. For instance, acylative cyclization of substituted pyridinium salts can yield 2,3-disubstituted indolizines, and the reaction conditions can be adjusted to synthesize 1,2,3-trisubstituted indolizines . Moreover, reactions of pyrrole-2-carbaldehydes with nitroethylenes can lead to the formation of either 5,6-dihydroindolizines or indolizines, depending on the reaction temperature . The addition of pyridinium methylides to various dienones and acetylenic esters also results in the formation of indolizines, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolizine derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of electronegative groups, such as cyano or carbamoyl, can affect the electron distribution within the molecule, potentially altering its dipole moment, reactivity, and interaction with solvents. The presence of a carbonyl group, as in the case of indolizine-1-carbaldehydes, can also impact the compound's boiling point, melting point, and solubility . These properties are crucial for the compound's behavior in chemical reactions and its potential applications in medicinal chemistry.

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. : “How Tall Is Mount Everest? For Nepal, It’s a Touchy Question.” The New York Times, 2018. : “Mount Everest - Wikipedia.”

properties

IUPAC Name |

2-methyl-3-(pyridine-4-carbonyl)indolizine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-11-13(10-19)14-4-2-3-9-18(14)15(11)16(20)12-5-7-17-8-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABPRYGHMHCWCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)

![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)